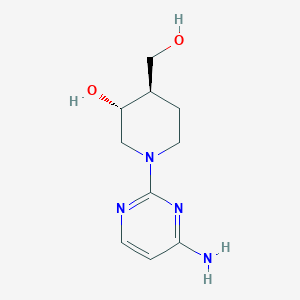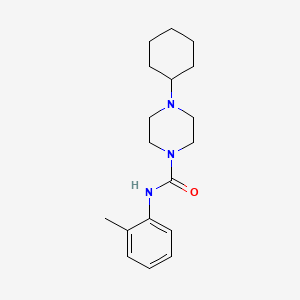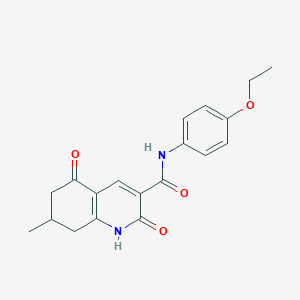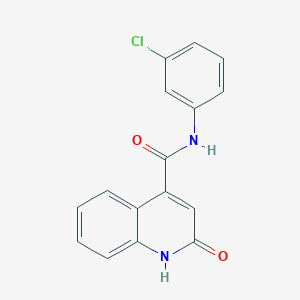![molecular formula C17H20N2O2S B5321421 2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5321421.png)
2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as MTA, is a synthetic compound that has been widely used in scientific research. MTA belongs to the class of N-substituted benzamides and is structurally related to nicotinamide and isonicotinamide. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
作用机制
The exact mechanism of action of 2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is not fully understood. However, it has been proposed that this compound may act through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating cellular responses to oxidative stress and inflammation. This compound has also been shown to interact with other molecular targets, including histone deacetylases and the proteasome.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the production of reactive oxygen species. This compound has also been shown to modulate the activity of immune cells, such as macrophages and T cells, and to regulate the expression of genes involved in inflammation and cell proliferation.
实验室实验的优点和局限性
2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in high yields and purity. This compound has also been shown to have low toxicity and minimal side effects in animal studies. However, this compound has some limitations, including its limited solubility in water and its potential to interact with other molecular targets, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific molecular targets. Another area of research is the investigation of the potential therapeutic applications of this compound in various disease models, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in different cell types and tissues.
合成方法
2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of mesityl chloride with ammonia to form mesitylamide, which is then reacted with 3-thiophene carboxylic acid to form this compound. The synthesis method has been optimized to produce high yields and purity of this compound, making it a cost-effective and reliable source for scientific research.
科学研究应用
2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
4,5-dimethyl-2-[(2,4,6-trimethylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-8-6-9(2)13(10(3)7-8)16(21)19-17-14(15(18)20)11(4)12(5)22-17/h6-7H,1-5H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONSARFBKSELNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)


![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)

![N-(2,3-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5321356.png)
![3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5321361.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5321366.png)
![1-methyl-N-[1-(methylsulfonyl)-4-piperidinyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321368.png)
![3-chloro-4-ethoxy-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]benzamide](/img/structure/B5321380.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B5321385.png)

![7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5321426.png)
![7-(4-acetylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5321433.png)